![molecular formula C15H17IN2O3 B4140330 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4140330.png)
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as EI-1, is a chemical compound that has been widely studied for its potential therapeutic applications. EI-1 is a pyrimidinone derivative that has been shown to have potent inhibitory effects on the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus.
Mechanism of Action
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone inhibits the activity of the HIV-1 integrase enzyme by binding to the active site of the enzyme and preventing it from catalyzing the integration of viral DNA into the host cell genome. This prevents the replication of the HIV virus and can lead to the death of infected cells.
Biochemical and Physiological Effects
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to be highly selective for the HIV-1 integrase enzyme, with little or no effect on other cellular enzymes. This selectivity makes it a promising candidate for the development of new HIV therapies that are less toxic than current treatments. In addition, 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone for lab experiments is its high selectivity for the HIV-1 integrase enzyme, which allows for specific targeting of this enzyme without affecting other cellular processes. However, one of the limitations of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is its relatively low potency compared to other HIV-1 integrase inhibitors. This may limit its effectiveness in clinical settings, although it may still have potential as a research tool for studying the role of the HIV-1 integrase enzyme in viral replication.
Future Directions
There are several potential future directions for research on 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of more potent derivatives of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone that could be used as HIV-1 integrase inhibitors in clinical settings. Another area of interest is the study of the mechanism of action of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its effects on other cellular processes. Finally, there is potential for the use of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone as a research tool for studying the role of the HIV-1 integrase enzyme in viral replication and the development of new HIV therapies.
Scientific Research Applications
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications as an HIV-1 integrase inhibitor. The HIV-1 integrase enzyme is essential for the replication of the HIV virus, and inhibitors of this enzyme have been shown to be effective in the treatment of HIV infection. 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have potent inhibitory effects on the activity of the HIV-1 integrase enzyme, making it a promising candidate for the development of new HIV therapies.
properties
IUPAC Name |
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c1-4-21-12-6-5-10(16)7-11(12)14-13(9(3)19)8(2)17-15(20)18-14/h5-7,14H,4H2,1-3H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAFEZERHXPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C2C(=C(NC(=O)N2)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.